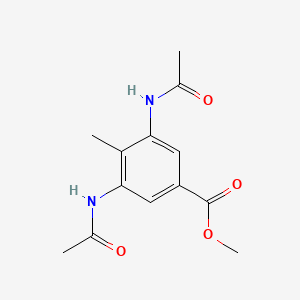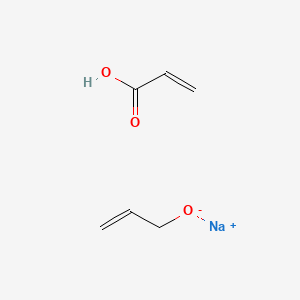
1,1'-(Docosane-1,22-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Docosane-1,22-diyl)dipyrene is a chemical compound with the molecular formula C54H62. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . This compound features a docosane chain linking two pyrene units, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Docosane-1,22-diyl)dipyrene typically involves the coupling of two pyrene units with a docosane chain. This can be achieved through a series of organic reactions, including:
Grignard Reaction: Formation of a Grignard reagent from pyrene and subsequent coupling with a docosane halide.
Friedel-Crafts Alkylation: Alkylation of pyrene with a docosane derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Docosane-1,22-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Docosane-1,22-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones.
Reduction: Reduction of the pyrene units can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
1,1’-(Docosane-1,22-diyl)dipyrene has several scientific research applications:
Biology: Studied for its potential interactions with biological macromolecules and its role in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for diagnostic purposes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-(Docosane-1,22-diyl)dipyrene involves its interaction with molecular targets through its pyrene units. These interactions can include:
Fluorescence: The pyrene units exhibit strong fluorescence, making the compound useful in imaging applications.
Complex Formation: The compound can form stable complexes with metal ions, which can be utilized in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,12-Dodecanediyl)dipyrene: A similar compound with a shorter dodecane chain linking the pyrene units.
1,1’-(1,22-Docosanediyl)dipyrene: Another name for the same compound.
Uniqueness
1,1’-(Docosane-1,22-diyl)dipyrene is unique due to its longer docosane chain, which can influence its physical and chemical properties, such as solubility and flexibility. This makes it particularly interesting for applications requiring specific molecular interactions and structural characteristics.
Properties
CAS No. |
61549-38-0 |
|---|---|
Molecular Formula |
C54H62 |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
1-(22-pyren-1-yldocosyl)pyrene |
InChI |
InChI=1S/C54H62/c1(3-5-7-9-11-13-15-17-19-23-41-29-31-47-35-33-43-25-21-27-45-37-39-49(41)53(47)51(43)45)2-4-6-8-10-12-14-16-18-20-24-42-30-32-48-36-34-44-26-22-28-46-38-40-50(42)54(48)52(44)46/h21-22,25-40H,1-20,23-24H2 |
InChI Key |
IWJBUSHKVBKDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)




![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)



